molecular formula C15H18N4O B11805572 (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone

(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B11805572
M. Wt: 270.33 g/mol
InChI Key: VWJKFUNCJNXRQJ-UHFFFAOYSA-N
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Description

(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone is an organic compound that features a piperidine ring substituted with an amino group and a pyrazole ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone typically involves the reaction of 4-aminopiperidine with 3-phenyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled temperatures.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for further investigation in pharmacology.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical versatility allows for the creation of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)carboxamide
  • (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)ethanone
  • (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)propane

Uniqueness

(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone is unique due to its specific combination of functional groups and structural features. The presence of both the piperidine and pyrazole rings, along with the amino and phenyl substituents, provides a distinct chemical profile that can be leveraged for various applications in research and industry.

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C15H18N4O/c16-12-6-8-19(9-7-12)15(20)13-10-17-18-14(13)11-4-2-1-3-5-11/h1-5,10,12H,6-9,16H2,(H,17,18)

InChI Key

VWJKFUNCJNXRQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)C2=C(NN=C2)C3=CC=CC=C3

Origin of Product

United States

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